N-[2-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide
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Overview
Description
N-[2-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a cyclohexyl ring substituted with an acetyl-ethyl-amino group and a 2-chloro-acetamide moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclohexyl Intermediate: The cyclohexyl ring is prepared through a series of reactions, such as hydrogenation of benzene or cyclohexene.
Introduction of the Acetyl-Ethyl-Amino Group: The cyclohexyl intermediate is then reacted with an acetyl-ethyl-amino reagent under controlled conditions to introduce the desired functional group.
Chlorination and Amidation: The final step involves the chlorination of the intermediate, followed by amidation with chloroacetamide to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexylamines.
Scientific Research Applications
N-[2-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it could inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and function.
Comparison with Similar Compounds
Similar Compounds
N-[2-(Acetyl-ethyl-amino)-cyclohexyl]-2-bromo-acetamide: Similar structure but with a bromo group instead of a chloro group.
N-[2-(Acetyl-ethyl-amino)-cyclohexyl]-2-iodo-acetamide: Similar structure but with an iodo group instead of a chloro group.
N-[2-(Acetyl-ethyl-amino)-cyclohexyl]-2-fluoro-acetamide: Similar structure but with a fluoro group instead of a chloro group.
Uniqueness
N-[2-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro group allows for versatile chemical modifications, while the acetyl-ethyl-amino group provides potential biological interactions.
Properties
IUPAC Name |
N-[2-[acetyl(ethyl)amino]cyclohexyl]-2-chloroacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O2/c1-3-15(9(2)16)11-7-5-4-6-10(11)14-12(17)8-13/h10-11H,3-8H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZDROWJFRSSFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1NC(=O)CCl)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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